4-methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “4-methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride” belong to the class of organic compounds known as benzenesulfonyl chlorides . These are organic compounds containing a sulfonyl chloride group, which is attached to a benzene ring .
Synthesis Analysis
The synthesis of benzenesulfonyl chlorides typically involves the reaction of a phenol with chlorosulfonic acid, which results in the formation of a sulfonyl chloride group .Molecular Structure Analysis
The molecular structure of these compounds typically includes a benzene ring, a sulfonyl chloride group, and various substituents. The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
Benzenesulfonyl chlorides are reactive compounds that can participate in a variety of chemical reactions. They are commonly used as intermediates in the synthesis of other organic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their melting point, boiling point, and solubility, can be determined using standard laboratory techniques .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride involves the sulfonation of 4-methoxy-3-(methoxymethoxy)benzene followed by the conversion of the resulting sulfonic acid to the corresponding sulfonyl chloride.", "Starting Materials": [ "4-methoxy-3-(methoxymethoxy)benzene", "Sulfur trioxide", "Chlorine gas", "Thionyl chloride", "Acetic anhydride", "Pyridine", "Methanol", "Diethyl ether" ], "Reaction": [ "4-methoxy-3-(methoxymethoxy)benzene is reacted with sulfur trioxide in acetic anhydride and pyridine to form the corresponding sulfonic acid.", "The sulfonic acid is then treated with thionyl chloride in methanol to form the sulfonyl chloride intermediate.", "The sulfonyl chloride intermediate is purified by recrystallization from diethyl ether." ] } | |
CAS No. |
2247105-29-7 |
Molecular Formula |
C9H11ClO5S |
Molecular Weight |
266.70 g/mol |
IUPAC Name |
4-methoxy-3-(methoxymethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO5S/c1-13-6-15-9-5-7(16(10,11)12)3-4-8(9)14-2/h3-5H,6H2,1-2H3 |
InChI Key |
QEAANLJREMPJGM-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1)S(=O)(=O)Cl)OC |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.